3'-Sialyl-Lewis-a tetrasaccharide
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Overview
Description
3’-Sialyl-Lewis-a tetrasaccharide, also known as α-NeuNAc-(2→3)-β-D-Gal-(1→3)-(α-L-Fuc-[1→4])-D-GlcNAc, is a complex carbohydrate molecule. It is a tetrasaccharide, meaning it consists of four monosaccharide units. This compound plays a crucial role in cell-to-cell recognition processes and is known to support E-, L-, and P-selectin-dependent adhesion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Sialyl-Lewis-a tetrasaccharide involves both chemical and chemoenzymatic methods. The chemical synthesis includes the highly stereoselective construction of 1,2-cis-α-L-fucoside and α-D-sialoside, as well as the assembly of the 3,4-disubstituted N-acetylglucosamine subunit. Perbenzylated thiofucoside and N-acetyl-5-N,4-O-oxazolidinone protected sialic acid thioglycoside are employed as glycosyl donors for the efficient preparation of the desired α-fucoside and α-sialoside .
Industrial Production Methods: In industrial settings, a chemoenzymatic approach is often used. The chemically obtained free disaccharide is sequentially sialylated and fucosylated in an enzyme-catalyzed regio- and stereospecific manner to form the target molecule in high yields .
Chemical Reactions Analysis
Types of Reactions: 3’-Sialyl-Lewis-a tetrasaccharide undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis.
Common Reagents and Conditions:
Glycosylation: Perbenzylated thiofucoside and N-acetyl-5-N,4-O-oxazolidinone protected sialic acid thioglycoside are used as glycosyl donors.
Oxidation: Treatment with LiOH and H2O2 for hydrolysis of methyl ester in the sialic acid.
Hydrolysis: Heating with concentrated ammonia at 50°C to remove acetyl protecting groups.
Major Products: The major products formed from these reactions include the desired α-fucoside and α-sialoside, which are essential components of the tetrasaccharide structure .
Scientific Research Applications
3’-Sialyl-Lewis-a tetrasaccharide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a role in cell-to-cell recognition and adhesion processes.
Medicine: Serves as a tumor marker, particularly in the management of pancreatic cancer.
Industry: Utilized in the development of vaccines and therapeutic agents.
Mechanism of Action
The compound exerts its effects by binding to selectins, which are cell adhesion molecules. This binding supports E-, L-, and P-selectin-dependent adhesion, facilitating cell-to-cell interactions. The molecular targets include endothelial cells and leukocytes, and the pathways involved are primarily related to immune response and inflammation .
Comparison with Similar Compounds
3’-Sialyl-Lewis-a tetrasaccharide is often compared with other similar compounds such as:
3’-Sialyl-Lewis-X tetrasaccharide: Similar in structure but differs in the linkage of the fucose unit.
Sialyl Lewis x: Another tetrasaccharide that plays a role in cell adhesion and immune response.
CA19-9 (Sialyl-Lewis A):
These compounds share similar functions in cell adhesion and recognition but differ in their specific structures and applications.
Properties
Molecular Formula |
C31H52N2O23 |
---|---|
Molecular Weight |
820.7 g/mol |
IUPAC Name |
(2S,4S,5R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(3R,4R,5S,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C31H52N2O23/c1-8-17(41)20(44)21(45)28(50-8)53-23-14(7-36)51-27(47)16(33-10(3)38)25(23)54-29-22(46)26(19(43)13(6-35)52-29)56-31(30(48)49)4-11(39)15(32-9(2)37)24(55-31)18(42)12(40)5-34/h8,11-29,34-36,39-47H,4-7H2,1-3H3,(H,32,37)(H,33,38)(H,48,49)/t8-,11-,12+,13+,14+,15+,16+,17+,18+,19-,20+,21-,22+,23+,24?,25+,26-,27?,28+,29-,31-/m0/s1 |
InChI Key |
XBSNXOHQOTUENA-KBQOLJPHSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@]4(C[C@@H]([C@H](C(O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)CO)O)O)O |
Origin of Product |
United States |
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